molecular formula C19H30N2 B4931455 1-(1-benzyl-4-piperidinyl)azocane

1-(1-benzyl-4-piperidinyl)azocane

Cat. No. B4931455
M. Wt: 286.5 g/mol
InChI Key: PWLSZLLZESRRPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-benzyl-4-piperidinyl)azocane, also known as SKF-81297, is a synthetic compound that is commonly used in scientific research. It is a potent and selective agonist of the dopamine D1 receptor, which plays a crucial role in regulating various physiological and behavioral processes.

Mechanism of Action

1-(1-benzyl-4-piperidinyl)azocane acts as a selective agonist of the dopamine D1 receptor. When it binds to the receptor, it activates a signaling cascade that leads to the activation of various downstream effectors. This activation ultimately results in the physiological and behavioral effects associated with dopamine D1 receptor activation.
Biochemical and Physiological Effects:
Activation of dopamine D1 receptors by 1-(1-benzyl-4-piperidinyl)azocane has been shown to produce a wide range of biochemical and physiological effects. For example, it can increase locomotor activity, enhance learning and memory, and modulate drug addiction. It can also alter the release of various neurotransmitters, including dopamine, serotonin, and glutamate.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(1-benzyl-4-piperidinyl)azocane in lab experiments is its high selectivity for the dopamine D1 receptor. This allows researchers to specifically target this receptor and study its effects without interference from other receptors. However, one limitation of using this compound is its potential toxicity and side effects, which can vary depending on the experimental conditions.

Future Directions

There are several future directions for research involving 1-(1-benzyl-4-piperidinyl)azocane. One direction is to study its effects on other physiological and behavioral processes, such as stress, anxiety, and depression. Another direction is to investigate its potential therapeutic applications for various neurological and psychiatric disorders. Additionally, further research is needed to better understand the molecular mechanisms underlying dopamine D1 receptor signaling and trafficking.

Synthesis Methods

The synthesis of 1-(1-benzyl-4-piperidinyl)azocane involves several steps. The first step is the synthesis of 4-piperidone, which is achieved by the condensation of pyridine with 1,2-dichloroethane. The second step involves the reduction of 4-piperidone with sodium borohydride to produce 4-piperidinol. The third and final step is the reaction of 4-piperidinol with benzyl chloride and sodium hydride to yield 1-(1-benzyl-4-piperidinyl)azocane.

Scientific Research Applications

1-(1-benzyl-4-piperidinyl)azocane has been used extensively in scientific research to study the role of dopamine D1 receptors in various physiological and behavioral processes. For example, it has been used to investigate the effects of dopamine D1 receptor activation on locomotor activity, learning and memory, and drug addiction. It has also been used to study the molecular mechanisms underlying dopamine D1 receptor signaling and trafficking.

properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)azocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2/c1-2-7-13-21(14-8-3-1)19-11-15-20(16-12-19)17-18-9-5-4-6-10-18/h4-6,9-10,19H,1-3,7-8,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLSZLLZESRRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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